REACTION_SMILES
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[C:15](=[O:16])([O-:17])[O-:18].[CH2:1]([CH2:2][CH2:3][CH3:4])[OH:5].[CH3:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH3:32].[CH3:35][c:36]1[cH:37][cH:38][cH:39][cH:40][cH:41]1.[CH3:6][c:7]1[cH:8][c:9]([I:14])[cH:10][c:11]([CH3:13])[cH:12]1.[Cs+:19].[Cs+:20].[Cu:33][I:34]>>[CH2:1]([CH2:2][CH2:3][CH3:4])[O:5][c:9]1[cH:8][c:7]([CH3:6])[cH:12][c:11]([CH3:13])[cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCCCCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(C)cc(I)c1
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cs+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[Cs+]
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Name
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[Cu]I
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Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
[Cu]I
|
Name
|
|
Type
|
product
|
Smiles
|
CCCCOc1cc(C)cc(C)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |